2-(4-fluorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H15F4N3O and its molecular weight is 341.31. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for Imaging
A study by (Dollé et al., 2008) explored the synthesis of a compound closely related to "2-(4-fluorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide" for imaging the translocator protein with positron emission tomography (PET). This research contributes to the development of novel radioligands for medical imaging.
Electrophilic Fluorinating Agent
Research by (Banks et al., 1996) focused on a compound similar to "this compound" as a new site-selective electrophilic fluorinating agent. This study adds to the understanding of fluorination reactions in organic chemistry.
Herbicidal Activity
A study by (Wu et al., 2011) synthesized and evaluated the herbicidal activities of derivatives of "this compound." This research contributes to the development of new herbicides.
Antitumor Activities
(Xiong Jing, 2011) conducted a study on derivatives of "this compound" for their antitumor activities. This research has implications for the development of new anticancer agents.
Ligands for Neuroinflammation Imaging
In a study by (Damont et al., 2015), derivatives of the compound were synthesized as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. This research is relevant for neuroinflammation imaging.
Thrombin Inhibition
Research by (Lee et al., 2007) focused on related compounds as potent thrombin inhibitors. This contributes to the understanding of new anticoagulant drugs.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O/c1-10-8-13(16(18,19)20)23-14(22-10)6-7-21-15(24)9-11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGCVRHHGNIPQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.